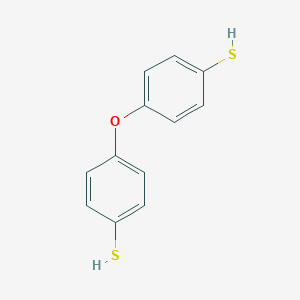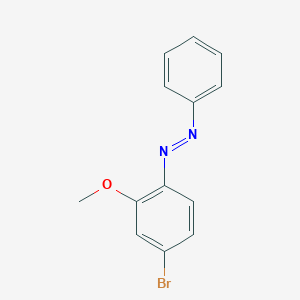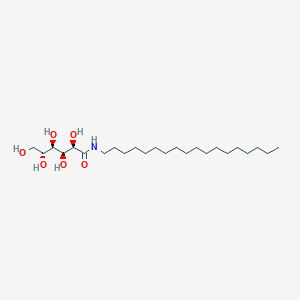
N-Octadecyl-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadecyl-D-gluconamide, also known as OGlcND, is a synthetic molecule that has gained attention in the field of biomedical research due to its potential therapeutic properties. OGlcND is a derivative of D-glucose and has a long hydrophobic tail, which makes it an ideal candidate for drug delivery applications.
Mechanism of Action
The mechanism of action of N-Octadecyl-D-gluconamide is not fully understood. However, it is believed that N-Octadecyl-D-gluconamide interacts with cell membranes and enhances the uptake of drugs into cells. N-Octadecyl-D-gluconamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-Octadecyl-D-gluconamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-Octadecyl-D-gluconamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-Octadecyl-D-gluconamide has been shown to inhibit the replication of viruses, such as HIV and influenza.
Advantages and Limitations for Lab Experiments
N-Octadecyl-D-gluconamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily modified to suit different experimental needs. N-Octadecyl-D-gluconamide is also stable and can be stored for long periods of time. However, N-Octadecyl-D-gluconamide has some limitations. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, N-Octadecyl-D-gluconamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for N-Octadecyl-D-gluconamide research. One area of interest is the development of N-Octadecyl-D-gluconamide-based drug delivery systems. N-Octadecyl-D-gluconamide has been shown to enhance the uptake of drugs into cells, which could be useful for the treatment of a variety of diseases. Another area of interest is the development of N-Octadecyl-D-gluconamide-based anti-viral therapies. N-Octadecyl-D-gluconamide has been shown to inhibit the replication of several viruses, which could be useful for the development of new anti-viral drugs. Finally, the role of N-Octadecyl-D-gluconamide in modulating the immune response needs further investigation. N-Octadecyl-D-gluconamide has been shown to inhibit the production of pro-inflammatory cytokines, which could be useful for the treatment of inflammatory diseases.
Synthesis Methods
N-Octadecyl-D-gluconamide can be synthesized by reacting D-glucose with octadecylamine in the presence of a catalyst. The reaction proceeds through an amide bond formation, resulting in the formation of N-Octadecyl-D-gluconamide. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-Octadecyl-D-gluconamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-Octadecyl-D-gluconamide has also been studied for its ability to enhance drug delivery to target cells. It has been shown to increase the bioavailability of drugs and reduce their toxicity.
properties
CAS RN |
18375-66-1 |
|---|---|
Molecular Formula |
C24H49NO6 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1 |
InChI Key |
NXLFPCFLIXFFRH-BXXSPATCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Other CAS RN |
18375-66-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



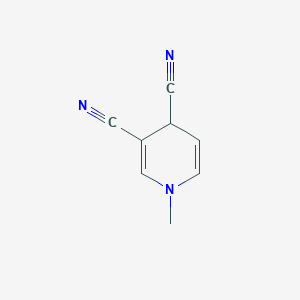
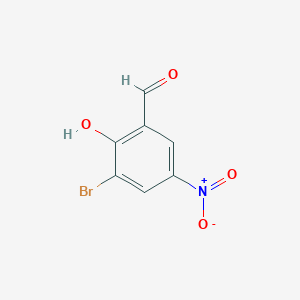


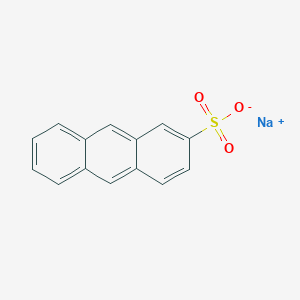




![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
